![molecular formula C22H20N4O3S B2383238 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol CAS No. 1226439-16-2](/img/structure/B2383238.png)
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol
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Description
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity
The compound 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol (CAS No. 2742037-76-7) is a complex organic molecule featuring a pyrimidinol core, an oxadiazole moiety, and a benzyloxyphenyl group. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
The molecular formula of the compound is C27H20F2N4O3S, with a molecular weight of 518.5 g/mol. The structural complexity indicates potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C27H20F2N4O3S |
Molecular Weight | 518.5 g/mol |
CAS Number | 2742037-76-7 |
Synthesis Methods
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the benzyloxyphenyl intermediate : Reacting benzyl alcohol with a phenolic derivative.
- Oxadiazole ring formation : Utilizing nitrile oxides to create the oxadiazole structure.
- Pyrimidinol synthesis : Cyclization processes to incorporate the pyrimidinolic component.
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral potential of oxadiazole derivatives. For instance, compounds similar in structure to our target have shown significant activity against various pathogens and viruses, suggesting that this compound may exhibit comparable effects.
Neuroprotective Effects
Research into related compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. For example, derivatives with similar functional groups demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is crucial for managing neurodegenerative conditions.
Case Studies
- MAO-B Inhibition : A study indicated that certain benzyloxyphenyl oxadiazole derivatives exhibited strong MAO-B inhibitory activity (IC50 = 0.062 µM), suggesting that our compound may also possess similar neuroprotective mechanisms through MAO-B modulation .
- Antioxidative Activity : Compounds with similar structures have shown antioxidative properties, which contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
- Antiviral Activity : Similar oxadiazole compounds have been evaluated for antiviral efficacy against viruses like SARS-CoV-2, demonstrating promising results that could be extrapolated to our compound .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting specific enzymes such as MAO-B to modulate neurotransmitter levels.
- Antioxidative Mechanisms : Scavenging free radicals and reducing oxidative stress.
- Molecular Interactions : Binding to specific receptors or enzymes to alter cellular pathways.
Properties
IUPAC Name |
4-ethyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-2-16-12-19(27)24-22(23-16)30-14-20-25-21(26-29-20)17-10-6-7-11-18(17)28-13-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMIEBOAGKCRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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